

# The Synergistic Power of Avibactam with Cephalosporins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |
|----------------------|---------------------|-----------|--|--|--|
| Compound Name:       | Avibactam Tomilopil |           |  |  |  |
| Cat. No.:            | B8217973            | Get Quote |  |  |  |

A deep dive into the enhanced antibacterial activity achieved by combining the novel  $\beta$ -lactamase inhibitor, avibactam, with various cephalosporins. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their synergistic effects against challenging Gram-negative bacteria, supported by experimental data and detailed protocols.

The emergence of multidrug-resistant bacteria, particularly those producing  $\beta$ -lactamase enzymes, poses a significant threat to global health. Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, has revolutionized the treatment of infections caused by these resistant pathogens by restoring the efficacy of  $\beta$ -lactam antibiotics. This guide focuses on the synergistic partnership of avibactam with different generations of cephalosporins, presenting a comparative analysis of their in vitro performance.

## Mechanism of Synergy: Restoring Cephalosporin Activity

Cephalosporins, a cornerstone of antibacterial therapy, exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. However, many bacteria have evolved to produce  $\beta$ -lactamase enzymes that hydrolyze the  $\beta$ -lactam ring of cephalosporins, rendering them inactive.

Avibactam's mechanism of action involves the formation of a reversible covalent bond with the serine residue in the active site of many β-lactamases, including Ambler class A (like KPCs and







ESBLs), class C (AmpC), and some class D enzymes.[1] This inactivation of  $\beta$ -lactamases protects the cephalosporin from degradation, allowing it to effectively bind to its PBP targets and inhibit cell wall synthesis, leading to bacterial cell death.



#### Mechanism of Avibactam-Cephalosporin Synergy



Click to download full resolution via product page

Mechanism of avibactam and cephalosporin synergy.



### **Comparative In Vitro Synergy Data**

The synergistic effect of avibactam with different cephalosporins has been evaluated against a range of Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the cephalosporins alone and in combination with a fixed concentration of avibactam (typically 4 mg/L), as well as the Fractional Inhibitory Concentration (FIC) index, a measure of synergy. An FIC index of  $\leq 0.5$  is generally interpreted as synergy.

Table 1: Synergy of Avibactam with Third-Generation Cephalosporins against Enterobacteriaceae

| Organism<br>(Resistance<br>Mechanism) | Cephalosporin | Cephalosporin<br>MIC (µg/mL) | Cephalosporin<br>+ Avibactam (4<br>mg/L) MIC<br>(µg/mL) | Fold-<br>Reduction in<br>MIC |
|---------------------------------------|---------------|------------------------------|---------------------------------------------------------|------------------------------|
| E. coli (CTX-M-<br>15)                | Ceftazidime   | 64                           | 0.25                                                    | 256                          |
| K. pneumoniae<br>(KPC-2)              | Ceftazidime   | 128                          | 1                                                       | 128                          |
| E. cloacae<br>(AmpC)                  | Ceftazidime   | 32                           | 0.5                                                     | 64                           |
| E. coli (ESBL)                        | Ceftriaxone   | >256                         | 1                                                       | >256                         |
| K. pneumoniae<br>(ESBL)               | Cefotaxime    | 128                          | 0.5                                                     | 256                          |

Note: Data compiled from multiple in vitro studies. Actual values may vary depending on the specific strain and testing conditions.

Table 2: Synergy of Avibactam with Fourth and Fifth-Generation Cephalosporins



| Organism<br>(Resistance<br>Mechanism) | Cephalosporin | Cephalosporin<br>MIC (µg/mL) | Cephalosporin<br>+ Avibactam (4<br>mg/L) MIC<br>(µg/mL) | FIC Index |
|---------------------------------------|---------------|------------------------------|---------------------------------------------------------|-----------|
| K. pneumoniae<br>(CRKP)               | Cefepime      | 64                           | 0.5                                                     | ≤ 0.5     |
| P. aeruginosa<br>(MDR)                | Cefepime      | 32                           | 8                                                       | Additive  |
| E. coli (ESBL)                        | Ceftaroline   | 16                           | 0.125                                                   | ≤ 0.5     |
| K. pneumoniae<br>(KPC)                | Ceftaroline   | 32                           | 0.25                                                    | ≤ 0.5     |

CRKP: Carbapenem-Resistant Klebsiella pneumoniae; MDR: Multidrug-Resistant. FIC index interpretation:  $\leq 0.5 = \text{Synergy}$ ; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments used to determine antibiotic synergy.

#### **Checkerboard Assay**

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.





Click to download full resolution via product page

Workflow for the checkerboard synergy assay.



#### Methodology:

- Preparation of Antimicrobials: Prepare stock solutions of the cephalosporin and avibactam in an appropriate solvent. Perform two-fold serial dilutions of each drug in cation-adjusted Mueller-Hinton broth (CAMHB).
- Plate Setup: In a 96-well microtiter plate, dispense the cephalosporin dilutions horizontally and the avibactam dilutions vertically. This creates a matrix of wells with varying concentrations of both drugs. Include control wells for each drug alone and a growth control (no drug).
- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well.
- Incubation: Incubate the plate at 35-37°C for 16-20 hours.
- Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Cephalosporin + FIC of Avibactam Where:
  - FIC of Cephalosporin = (MIC of Cephalosporin in combination) / (MIC of Cephalosporin alone)
  - FIC of Avibactam = (MIC of Avibactam in combination) / (MIC of Avibactam alone) The interaction is interpreted as: Synergy (FIC index ≤ 0.5), Additive/Indifference (FIC index > 0.5 to 4), or Antagonism (FIC index > 4).[2]

### **Time-Kill Assay**

Time-kill assays provide dynamic information about the rate of bacterial killing by antimicrobial agents over time.

#### Methodology:

 Preparation: Prepare tubes with CAMHB containing the cephalosporin and avibactam at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include



control tubes for each drug alone and a growth control.

- Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto nutrient agar.
- Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and count the number of viable colonies to determine the CFU/mL at each time point.
- Data Analysis: Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[3][4]

#### Conclusion

The combination of avibactam with various cephalosporins demonstrates significant synergistic activity against a broad range of  $\beta$ -lactamase-producing Gram-negative bacteria. This guide provides a framework for understanding and comparing the efficacy of these combinations. The provided experimental protocols, based on established guidelines, offer a foundation for researchers to conduct their own synergy testing. Further in vivo studies are crucial to translate these promising in vitro findings into effective clinical strategies for combating multidrug-resistant infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Aztreonam-avibactam synergy, a validation and comparison of diagnostic tools - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 3. scribd.com [scribd.com]
- 4. actascientific.com [actascientific.com]
- To cite this document: BenchChem. [The Synergistic Power of Avibactam with Cephalosporins: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217973#synergy-testing-of-avibactam-tomilopil-with-different-cephalosporins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com